CID 71353349
Description
CID 71353349 is a chemical compound registered in the PubChem database, a widely recognized repository for chemical structures and biological activities.
Properties
CAS No. |
179864-41-6 |
|---|---|
Molecular Formula |
InOSiSn |
Molecular Weight |
277.61 g/mol |
InChI |
InChI=1S/In.O.Si.Sn |
InChI Key |
BDQXIEGZEYTXDW-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Si].[In] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: Typical reaction conditions include controlled temperature, pressure, and the use of catalysts or reagents to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
CID 71353349 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents are commonly used to facilitate these reactions. Conditions may include specific temperatures, pressures, and reaction times to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
CID 71353349 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the development of new compounds and materials.
Biology: It may be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound may have potential therapeutic applications, such as drug development or as a diagnostic tool.
Industry: This compound can be used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of CID 71353349 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects through:
Molecular Targets: These may include enzymes, receptors, or other proteins that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence biochemical pathways, such as signal transduction, metabolic processes, or gene expression, leading to its observed effects .
Comparison with Similar Compounds
Key Findings:
Structural Complexity :
- Oscillatoxin derivatives (e.g., CID 185389, CID 156582093) share cyclic ether moieties, which are critical for their bioactivity as marine toxins . This compound may exhibit similar complexity, though its exact structure remains uncharacterized in the evidence.
- Betulin-derived compounds (e.g., CID 10153267) feature hydroxyl and ester groups, enabling interactions with enzymes like CYP450 .
Analytical Techniques: Mass Spectrometry: this compound could be analyzed using collision-induced dissociation (CID) MS/MS, a method validated for structural elucidation of analogs like ginkgolic acid (CID 5469634) and betulin derivatives . Chromatography: LC-ESI-MS has been employed for isomers like ginsenosides (e.g., CID 12594), suggesting applicability to this compound .
However, without direct evidence, its specific mechanisms remain speculative.
Methodological Considerations
- CID Fragmentation: CID-based MS/MS is critical for differentiating isomers (e.g., ginsenosides ), but its utility depends on optimized collision energy and charge states .
- Data Reproducibility : As highlighted in cheminformatics workflows , standardization of parameters (e.g., mass error tolerance) is essential for cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

